molecular formula C10H6ClF2N B1613602 4-Chloro-5,8-difluoro-2-methyl-quinoline CAS No. 288151-28-0

4-Chloro-5,8-difluoro-2-methyl-quinoline

Cat. No.: B1613602
CAS No.: 288151-28-0
M. Wt: 213.61 g/mol
InChI Key: WIPKMSXTBJSQHG-UHFFFAOYSA-N
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Description

4-Chloro-5,8-difluoro-2-methyl-quinoline is a useful research compound. Its molecular formula is C10H6ClF2N and its molecular weight is 213.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288151-28-0

Molecular Formula

C10H6ClF2N

Molecular Weight

213.61 g/mol

IUPAC Name

4-chloro-5,8-difluoro-2-methylquinoline

InChI

InChI=1S/C10H6ClF2N/c1-5-4-6(11)9-7(12)2-3-8(13)10(9)14-5/h2-4H,1H3

InChI Key

WIPKMSXTBJSQHG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5,8-difluoro-2-methyl-quinoline: A Key Intermediate in Fluoroquinolone Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5,8-difluoro-2-methyl-quinoline (CAS No. 288151-28-0), a fluorinated quinoline derivative of significant interest in medicinal chemistry. As a key building block, its strategic importance lies in the facile displacement of the C4-chloro substituent, enabling the synthesis of a diverse array of functionalized quinoline scaffolds. This document delves into the synthesis, physicochemical properties, reactivity, and potential applications of this compound, with a particular focus on its role as a precursor to novel therapeutic agents. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for its utilization in research and development.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties[1]. The strategic incorporation of fluorine atoms into the quinoline ring system has proven to be a highly effective strategy in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles[1]. This compound emerges as a valuable intermediate in this context, offering a reactive handle for the introduction of various functionalities at the 4-position, a site known to be crucial for the biological activity of many quinoline-based drugs.

Physicochemical Properties and Characterization

PropertyValueSource/Method
CAS Number 288151-28-0
Molecular Formula C₁₀H₆ClF₂N
Molecular Weight 213.61 g/mol
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge of similar organic compounds

Spectroscopic Characterization (Predicted):

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system, with their chemical shifts influenced by the electron-withdrawing fluorine and chlorine atoms. A distinct singlet for the methyl group at the C2 position would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the quinoline core, with the carbons attached to the electronegative fluorine and chlorine atoms appearing at characteristic downfield shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis of this compound

The primary route for the synthesis of this compound is detailed in U.S. Patent 6,699,879 B1, assigned to SmithKline Beecham p.l.c. The synthesis proceeds via the chlorination of the corresponding 4-hydroxyquinoline precursor.

Reaction Scheme:

G 4_hydroxy 4-Hydroxy-5,8-difluoro-2-methyl-quinoline product This compound 4_hydroxy->product Heat phosphoryl_chloride Phosphoryl Chloride (POCl₃) phosphoryl_chloride->product G start_material This compound product 4-Substituted-5,8-difluoro-2-methyl-quinoline start_material->product nucleophile Nucleophile (Nu-H) nucleophile->product SNAr Reaction base Base (optional) base->product

Sources

A Technical Guide to the Solubility Profiling of 4-Chloro-5,8-difluoro-2-methyl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of the novel chemical entity 4-Chloro-5,8-difluoro-2-methyl-quinoline. Given the specificity of this compound, this document focuses on the fundamental principles and robust experimental methodologies required for its characterization, rather than on pre-existing data. It serves as a procedural whitepaper for scientists tasked with evaluating the physicochemical properties of new chemical entities in a research and development setting. The guide details the theoretical underpinnings of solubility based on molecular structure, provides a step-by-step protocol for the widely accepted shake-flask equilibrium solubility method, and explores the critical factors that influence solubility, such as pH, temperature, and solvent polarity.

Introduction: The Imperative of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its ultimate utility and developability.[1] For a compound like this compound, understanding its solubility is paramount for a range of applications, including:

  • Synthetic Chemistry: Optimizing reaction conditions, solvent selection for purification (e.g., crystallization), and product isolation.

  • Drug Discovery and Development: Poor aqueous solubility can lead to unreliable results in biological assays, low bioavailability, and challenges in formulation development.[2] Early assessment of solubility helps to de-risk candidates and guide formulation strategies.[3]

  • Process Chemistry: Informing the design of scalable and efficient manufacturing processes.

This guide provides the scientific rationale and actionable protocols to build a comprehensive solubility profile for this compound.

Theoretical Solubility Profile: A Structural Analysis

The molecular structure of this compound offers key insights into its expected solubility behavior.

  • Quinoline Core: The core is a weakly basic, aromatic heterocyclic system. The nitrogen atom can be protonated, suggesting that aqueous solubility will be pH-dependent.

  • Halogenation (Chloro- and Difluoro-): The presence of chlorine and fluorine atoms significantly increases the molecule's lipophilicity and hydrophobicity. These electron-withdrawing groups can also influence the pKa of the quinoline nitrogen.

  • Methyl Group: The 2-methyl group further contributes to the molecule's nonpolar character.

Prediction: Based on this structure, this compound is expected to be a sparingly soluble compound in aqueous media at neutral pH.[4] Its solubility is predicted to be higher in organic solvents, particularly those with moderate to low polarity.[5] The "like dissolves like" principle suggests that solvents like dichloromethane, chloroform, and tetrahydrofuran (THF) are likely to be effective, while highly polar solvents like water or highly nonpolar solvents like hexane may be less effective.[5][6]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[7][8] This method measures the equilibrium concentration of a solute in a solvent after a sufficient incubation period, ensuring that the solution is saturated.[7]

Core Protocol: Equilibrium Shake-Flask Method

This protocol is a self-validating system designed to produce accurate and reproducible solubility data.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid, pure form)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; water; ethanol; methanol; acetonitrile; THF; dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control[9]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A preliminary test can estimate the amount needed, but a 5- to 10-fold excess is a common practice to ensure saturation.[10]

    • Add a precise volume of the desired solvent to each vial.

    • Prepare each solvent condition in triplicate to ensure statistical validity.[11]

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for general solubility, 37 °C for biopharmaceutical relevance).[9][12]

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[13] The time required should be established in preliminary experiments.[9]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.[2]

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.[14] This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the sample concentration using a validated HPLC-UV or LC-MS method.[2]

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Report the average solubility and standard deviation for the triplicate samples. The final pH of aqueous samples should also be measured and reported.[12]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Add excess solid compound to triplicate vials B Add precise volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Quantify concentration (HPLC-UV / LC-MS) G->H I Calculate Solubility H->I

Caption: Shake-Flask Solubility Determination Workflow.

Key Factors Influencing Solubility

The solubility of this compound is not a single value but is influenced by several environmental and physicochemical factors.

Effect of pH

For an ionizable compound like a quinoline derivative, pH is a critical variable.[4] The quinoline nitrogen is a weak base and will be protonated at acidic pH values.

  • Dissolution Equilibrium: Compound(s) ⇌ Compound(aq)

  • Acid-Base Equilibrium: Compound(aq) + H⁺ ⇌ Compound-H⁺(aq)

According to Le Châtelier's principle, in an acidic solution (low pH), the equilibrium will shift to the right to form the protonated, charged species, which is generally more water-soluble.[15][16] Therefore, the aqueous solubility of this compound is expected to increase as the pH decreases.[16] Determining the pH-solubility profile is essential, especially for biopharmaceutical applications, typically across a pH range of 1.2 to 6.8 to simulate the gastrointestinal tract.[12][17]

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of dissolution (ΔH_sol).[18]

  • Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility. This is the most common scenario for solid solutes.[19]

  • Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.[19]

The thermodynamic properties can be determined by measuring solubility at different temperatures and analyzing the data using the van 't Hoff equation.[20][21]

Solvent Polarity

The choice of solvent is a primary determinant of solubility. A systematic approach involves testing a range of solvents with varying polarities.

Solvent CategoryExample SolventsExpected Solubility of this compoundRationale
Non-Polar Hexane, Toluene, CyclohexaneLow to ModerateThe molecule has significant polar character from the N and F atoms, limiting solubility in purely non-polar media.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions without donating hydrogen bonds, effectively solvating the molecule.
Polar Protic Water, Methanol, EthanolLow (Water) to Moderate (Alcohols)Highly dependent on pH in water. Alcohols can act as both H-bond donors and acceptors and have a non-polar alkyl chain, making them better solvents than water.

Solvent polarity data can be found in various chemical resources.[22][23]

Logical Relationships Diagram

G cluster_factors Influencing Factors cluster_mechanisms Mechanisms Sol Solubility pH pH (Aqueous) Ion Ionization State (Protonation) pH->Ion affects Temp Temperature Thermo Thermodynamics (ΔH, ΔS) Temp->Thermo governs Solv Solvent Polarity Forces Intermolecular Forces (Like-dissolves-like) Solv->Forces determines Poly Polymorphism (Solid State) Lattice Crystal Lattice Energy Poly->Lattice impacts Ion->Sol Thermo->Sol Forces->Sol Lattice->Sol

Caption: Factors and Mechanisms Influencing Solubility.

Conclusion

A thorough understanding of the solubility of this compound is foundational for its successful development and application. This guide outlines a systematic and scientifically rigorous approach to solubility profiling. By combining theoretical predictions based on molecular structure with robust experimental data from standardized protocols like the shake-flask method, researchers can build a comprehensive data package. This allows for informed decisions in solvent selection for synthesis and purification, aids in the interpretation of biological data, and provides the critical foundation for any future formulation and development activities.

References

  • World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

  • (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • (n.d.). Solvent Polarity Table. Scribd. Retrieved from [Link]

  • (n.d.). 8.11 pH and Solubility. AP Chemistry. Retrieved from [Link]

  • (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • (2016, August 14). Solubility and Dissolution. Basicmedical Key. Retrieved from [Link]

  • Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved from [Link]

  • (n.d.). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed. Retrieved from [Link]

  • (2021, August 4). Does anyone know how pH affects solubility??. Reddit. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • (2024, August 25). pH & Solubility. Save My Exams. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • (2021, January 11). Solvents and Polarity. University of Rochester. Retrieved from [Link]

  • (n.d.). Polarity of Solvents. Retrieved from [Link]

  • (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Simulations Plus. (2024, September 6). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-5,7-difluoroquinazoline. PubChem. Retrieved from [Link]

  • Rlavie. (n.d.). 4-Chloro-6,8-Difluoro-2-Methyl-Quinoline. Retrieved from [Link]

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Sources

stability and storage conditions for 4-Chloro-5,8-difluoro-2-methyl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-5,8-difluoro-2-methyl-quinoline

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the critical considerations for the stability and storage of this compound. As a halogenated quinoline derivative, understanding its chemical stability is paramount for ensuring its integrity in research and development applications, from early-stage discovery to preclinical assessment. This document synthesizes established principles of handling halogenated aromatic compounds with practical, field-proven insights to deliver a self-validating framework for stability assessment and storage protocol design. We will explore the theoretical underpinnings of its potential degradation pathways and provide actionable, step-by-step methodologies for robust stability testing.

Introduction: The Chemical Context of this compound

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The presence of a chloro and two fluoro groups on the quinoline core significantly influences its electronic properties, reactivity, and, consequently, its stability. Halogenated aromatic compounds are known for their chemical robustness, yet they are not impervious to degradation.[1][2] The electron-withdrawing nature of the halogen substituents can affect the susceptibility of the quinoline ring to nucleophilic attack and photodegradation. Therefore, a proactive and evidence-based approach to its storage and handling is essential to maintain its purity and biological activity.

Recommended Storage and Handling: A Proactive Approach

Based on safety data sheets for structurally similar compounds and general chemical principles, the following conditions are recommended for the storage of this compound.

General Storage Conditions

For routine short- to medium-term storage, the compound should be stored in a cool, dark, and dry environment . A well-ventilated area is also crucial to prevent the accumulation of any potential vapors, although the compound is expected to be a solid with low volatility at room temperature.[3][4][5][6][7][8][9]

Incompatible Materials

To prevent potential reactions and degradation, this compound should be stored away from strong oxidizing agents .[3][4][5][7]

Recommended Storage Containers

The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.[3][4][5][6][7][8][9] For long-term storage, amber glass vials with tight-fitting caps are recommended to minimize light exposure.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C[10][11] or Cool Place[3][4][5]To minimize thermal degradation and reduce the rate of potential chemical reactions.
Light Store in the dark[3][12]To prevent photodegradation, a common pathway for aromatic compounds.
Humidity Dry environment[4][5][6]To prevent hydrolysis of the chloro-substituent.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[11]Recommended for long-term storage to prevent oxidative degradation.
Container Tightly sealed, amber glass vial[3][4][5][6][7][8][9]To protect from moisture, air, and light.

Potential Degradation Pathways

Understanding the potential routes of degradation is fundamental to designing effective stability studies and storage protocols. For this compound, the primary theoretical degradation pathways include hydrolysis, photolysis, and oxidation.

Hydrolytic Degradation

The chloro-substituent at the 4-position of the quinoline ring is a potential site for nucleophilic substitution by water (hydrolysis). This reaction would likely be accelerated by elevated temperatures and non-neutral pH conditions, leading to the formation of 4-hydroxy-5,8-difluoro-2-methyl-quinoline.

Photodegradation

Aromatic systems, such as the quinoline ring, can absorb UV light, leading to excited states that can undergo various reactions, including oxidation and cleavage.[13] The presence of halogens can sometimes enhance photosensitivity. Exposure to light, especially UV radiation, could lead to the formation of various degradation products.

Oxidative Degradation

While generally stable to oxidation, prolonged exposure to atmospheric oxygen or oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products. This process can be catalyzed by light and trace metal impurities.

Designing a Comprehensive Stability Study

To empirically determine the stability of this compound, a well-designed stability study is essential. This should include forced degradation studies and long-term stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

    • Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a UV detector).

  • Peak Purity and Mass Balance: Assess the purity of the main peak and account for the mass balance to ensure all major degradation products are detected.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound.

Experimental Protocol: Long-Term Stability Study

  • Sample Preparation: Store aliquots of the solid compound in amber glass vials under the recommended storage conditions (e.g., 2-8°C, protected from light).

  • Time Points: Define the time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze a sample for purity and the presence of any degradation products using a validated stability-indicating analytical method.

  • Data Evaluation: Evaluate the data to determine if any significant changes in purity or the formation of degradation products have occurred over time.

Visualization of the Stability Testing Workflow

Stability_Testing_Workflow cluster_Forced_Degradation Forced Degradation (Stress Testing) cluster_Long_Term Long-Term Stability FD_Start Prepare Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) FD_Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) FD_Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) FD_Start->Oxidation Photo Photolytic Degradation (ICH Q1B) FD_Start->Photo Thermal Thermal Degradation (Solid & Solution, 60°C) FD_Start->Thermal Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis LT_Start Store Aliquots (2-8°C, Dark) Timepoints Analyze at Timepoints (0, 3, 6, 12... months) LT_Start->Timepoints Timepoints->Analysis Report Stability Report (Shelf-life Determination) Analysis->Report

Caption: Workflow for assessing the stability of this compound.

Conclusion

The provided experimental outlines for forced degradation and long-term stability studies offer a clear roadmap for researchers to empirically determine the stability profile and shelf-life of this compound. Adherence to these guidelines will ensure the integrity and reliability of this compound in research and development endeavors.

References

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]

  • Rlavie. (n.d.). 4-Chloro-6,8-Difluoro-2-Methyl-Quinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • CPAchem. (2023, March 28). Safety data sheet: 2-Methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Pathways of Selected Chemicals in Freshwater Systems: Part II - Laboratory Studies. Retrieved from [Link]

  • MDPI. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]

  • PubMed. (2023, June 8). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. Retrieved from [Link]

  • PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed degradation pathway of 2-methylquinoline by Klebsiella pneumoniae TJ-A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of toxic halogenated aromatics. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

  • ChemRxiv. (2022, June 8). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-5,8-difluoro-2-methyl-quinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-5,8-difluoro-2-methyl-quinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established chemical principles and data from closely related analogues to present a predictive yet scientifically grounded resource. We will delve into a plausible synthetic pathway, predict its physicochemical and spectral properties, and explore its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and relatively small size can alter a molecule's pKa, lipophilicity, and binding interactions with biological targets.[3][4] Specifically, fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase.[5] The presence of both chlorine and fluorine atoms on the quinoline ring system, as in this compound, suggests a molecule with unique electronic properties and a high potential for biological activity.

The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[6] The difluoro substitution at the 5 and 8 positions is anticipated to significantly impact the molecule's electronic distribution and overall conformation, potentially leading to novel pharmacological profiles.

Proposed Synthesis of this compound

A robust and logical synthetic route to this compound can be designed based on well-established quinoline synthesis methodologies. A two-step process involving a Conrad-Limpach reaction followed by chlorination is proposed.

Synthesis_of_this compound cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination 2,5-Difluoroaniline 2,5-Difluoroaniline Intermediate_A Ethyl 3-((2,5-difluorophenyl)amino)but-2-enoate 2,5-Difluoroaniline->Intermediate_A Methanol, Reflux Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate_A 4-Hydroxy-5,8-difluoro-2-methylquinoline 4-Hydroxy-5,8-difluoro- 2-methylquinoline Intermediate_A->4-Hydroxy-5,8-difluoro-2-methylquinoline High-boiling solvent (e.g., Dowtherm), Heat Target_Molecule 4-Chloro-5,8-difluoro- 2-methyl-quinoline 4-Hydroxy-5,8-difluoro-2-methylquinoline->Target_Molecule Reflux POCl3 Phosphorus oxychloride (POCl3) POCl3->Target_Molecule

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-5,8-difluoro-2-methylquinoline via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluoroaniline (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in a suitable solvent such as methanol or ethanol.

  • Formation of the Enamine Intermediate: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion of the initial reaction, remove the solvent under reduced pressure.

  • Cyclization: To the resulting crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.[8] Heat the mixture to a high temperature (typically 240-250 °C) for a short period (15-30 minutes) to induce cyclization.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product. The solid can be collected by filtration, washed with a non-polar solvent like petroleum ether, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-hydroxy-5,8-difluoro-2-methylquinoline.

Causality Behind Experimental Choices:

  • The use of an excess of ethyl acetoacetate helps to drive the initial condensation reaction towards completion.

  • The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution that forms the quinoline ring. The choice of a high-boiling, inert solvent prevents the reactants from boiling off before the reaction is complete.

Step 2: Chlorination of 4-Hydroxy-5,8-difluoro-2-methylquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation readily achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[9][10][11]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-5,8-difluoro-2-methylquinoline (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq.).

  • Chlorination: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After the reaction is complete (monitored by TLC), carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Using a large excess of POCl₃ serves as both the reagent and the solvent, ensuring the reaction goes to completion.

  • The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water.

  • The quenching with ice is a highly exothermic process and must be done cautiously. Neutralization is necessary to deprotonate the quinoline nitrogen and allow for efficient extraction into an organic solvent.

Physicochemical and Predicted Spectral Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₆ClF₂NBased on structure
Molecular Weight 213.61 g/mol Calculated from formula
Appearance Likely a white to off-white solidAnalogy to similar chloroquinolines
Melting Point Expected to be in the range of 80-120 °CComparison with related structures[12]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water.General solubility of quinoline derivatives
LogP Estimated to be in the range of 3.0-4.0Increased lipophilicity due to halogenation
Predicted ¹H and ¹³C NMR Spectra

NMR spectroscopy is a crucial tool for structure elucidation. The predicted chemical shifts for this compound are based on established substituent effects on the quinoline ring system.[13][14]

Figure 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[15][16]

Table 2: Predicted Mass Spectrum Fragmentation

m/z (relative intensity)Fragment
213/215 (M⁺, 3:1)Molecular ion
198/200 (M-CH₃, 3:1)Loss of a methyl group
178 (M-Cl)Loss of a chlorine atom
150 (M-Cl-HCN)Subsequent loss of HCN from the quinoline ring

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound suggest several promising avenues for research and development.

Medicinal Chemistry and Drug Discovery
  • Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity. The fluorinated quinoline core could serve as a scaffold for the development of novel kinase inhibitors or DNA intercalating agents.[3][17] The 4-chloro position provides a convenient point for derivatization to optimize potency and selectivity against various cancer cell lines.

  • Antimalarial Agents: Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy. While resistance is widespread, the quinoline scaffold remains a valuable starting point for new antimalarials.[18] The fluorine substituents on the benzene ring of the target molecule could modulate its interaction with the parasite's heme detoxification pathway, potentially overcoming existing resistance mechanisms.

  • Antibacterial Agents: As a fluoroquinolone analogue, this compound and its derivatives warrant investigation for antibacterial activity.[5] The specific substitution pattern may lead to a novel spectrum of activity or improved efficacy against resistant bacterial strains.

Applications cluster_DrugDiscovery Drug Discovery cluster_MaterialsScience Materials Science Core_Molecule This compound Anticancer Anticancer Agents Core_Molecule->Anticancer Antimalarial Antimalarial Agents Core_Molecule->Antimalarial Antibacterial Antibacterial Agents Core_Molecule->Antibacterial OLEDs Organic Light-Emitting Diodes (OLEDs) Core_Molecule->OLEDs Fluorescent_Probes Fluorescent Probes Core_Molecule->Fluorescent_Probes

Figure 3: Potential application areas for this compound.

Materials Science
  • Organic Light-Emitting Diodes (OLEDs): The conjugated quinoline system suggests potential applications in organic electronics. Derivatization at the 4-position could be used to tune the molecule's photophysical properties for use as an emitter or host material in OLEDs.[19]

  • Fluorescent Probes: The inherent fluorescence of many quinoline derivatives, combined with the ability to introduce various functionalities, makes this scaffold attractive for the development of fluorescent probes for biological imaging and sensing applications.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide has outlined a plausible and efficient synthetic route, predicted its key physicochemical and spectral properties, and highlighted its significant potential in both medicinal chemistry and materials science. The true value of this molecule lies in its capacity as a versatile building block. The reactivity of the 4-chloro position opens the door to a vast chemical space of derivatives.

Future research should focus on the experimental validation of the proposed synthesis and the full characterization of the target molecule. Subsequently, a systematic exploration of its reactivity through the synthesis of a diverse library of 4-substituted analogues is warranted. Biological screening of these compounds against a panel of cancer cell lines, malarial parasites, and bacterial strains will be crucial in uncovering the therapeutic potential of this fluorinated quinoline scaffold.

References

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Methodological & Application

Application Notes and Protocols for the Pharmaceutical Intermediate: 4-Chloro-5,8-difluoro-2-methyl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the experimental use of 4-Chloro-5,8-difluoro-2-methyl-quinoline (CAS No: 288151-28-0). As a key pharmaceutical intermediate, this fluorinated quinoline derivative serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the reactive 4-chloro group allows for facile introduction of diverse pharmacophores through nucleophilic aromatic substitution.[1][2] This guide details a robust protocol for its synthesis from the corresponding 4-hydroxy-quinoline precursor, methods for its characterization, and a detailed procedure for its application in the synthesis of 4-aminoquinoline derivatives. Safety protocols and handling guidelines are also extensively covered.

Introduction: The Strategic Value of Fluorinated Quinolines in Drug Discovery

The quinoline framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including the renowned antimalarial drug chloroquine.[3][4] The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate key drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[5] Consequently, fluorinated quinolines like this compound are highly sought-after intermediates.

The primary value of this intermediate lies in the reactivity of the chlorine atom at the C4 position. This position is electronically activated towards nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for coupling with a wide array of nucleophiles (e.g., amines, thiols).[2][6] This allows for the systematic exploration of chemical space around the quinoline core to optimize pharmacological activity and develop novel drug candidates.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the chlorination of its 4-hydroxy precursor, 4-Hydroxy-5,8-difluoro-2-methyl-quinoline. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation, often serving as both the chlorinating agent and the solvent.

Underlying Mechanism and Rationale

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using phosphoryl chloride is a classic reaction in heterocyclic chemistry. The lone pair on the quinoline nitrogen is protonated or coordinated to the phosphoryl chloride, which activates the hydroxyl group. The hydroxyl group then attacks the phosphorus atom of another POCl₃ molecule, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion to yield the 4-chloroquinoline product. Using excess POCl₃ ensures the reaction goes to completion and provides a suitable reaction medium.

Experimental Workflow: Synthesis

Start 4-Hydroxy-5,8-difluoro- 2-methyl-quinoline Reaction Reflux (e.g., 4h) Start->Reaction Reagent Phosphoryl Chloride (POCl₃) Reagent->Reaction Excess Workup Quench with Ice Water Neutralize (e.g., NaHCO₃) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product 4-Chloro-5,8-difluoro- 2-methyl-quinoline Purification->Product Isolate Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the chlorination of analogous 4-hydroxyquinolines.[7]

Materials:

  • 4-Hydroxy-5,8-difluoro-2-methyl-quinoline (1 equivalent)

  • Phosphoryl chloride (POCl₃) (10-15 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-Hydroxy-5,8-difluoro-2-methyl-quinoline (e.g., 5.0 g, 1 eq).

  • Reagent Addition: Carefully add phosphoryl chloride (e.g., 50 mL, ~15 eq) to the flask in a fume hood. The excess POCl₃ will act as the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

  • Quenching: After cooling the mixture to room temperature, remove the excess phosphoryl chloride under reduced pressure. Caution: This step should be performed with care in a well-ventilated fume hood.

  • Work-up: Carefully pour the residue onto crushed ice with stirring. This will hydrolyze any remaining POCl₃.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure this compound.

Characterization of the Intermediate

Proper characterization is crucial to confirm the identity and purity of the synthesized intermediate before its use in subsequent steps.

Expected Analytical Data

While specific spectra for this compound are not widely published, the expected data can be reliably predicted based on analysis of closely related structures.[8][9][10]

Technique Expected Observations
Appearance Yellow or brown solid/powder.[11]
¹H NMR Methyl Protons (C2-CH₃): Singlet around δ 2.6-2.8 ppm. Aromatic Protons: Signals in the aromatic region (δ 7.4-8.2 ppm), showing complex splitting patterns due to H-F coupling. A singlet for the H3 proton is expected.
¹³C NMR Methyl Carbon (C2-CH₃): Signal around δ 25 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). Carbons bonded to fluorine will appear as doublets with large coupling constants (JC-F).
Mass Spec (MS) Expected molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. For C₁₀H₆ClF₂N, the expected m/z would be [M]⁺ ≈ 213.02 and [M+2]⁺ ≈ 215.02.
Infrared (IR) Characteristic peaks for aromatic C=C and C-H stretching. A strong C-Cl stretching vibration is expected in the fingerprint region.

Application as a Pharmaceutical Intermediate: Synthesis of 4-Aminoquinoline Derivatives

The primary application of this compound is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone reaction for building libraries of potential kinase inhibitors and other therapeutic agents.[2][12]

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

Start 4-Chloro-5,8-difluoro- 2-methyl-quinoline Reaction Heat (e.g., 120-130°C) Start->Reaction Nucleophile Primary/Secondary Amine (R¹R²NH) Nucleophile->Reaction Excess Workup Cool to RT Dilute with DCM Reaction->Workup Washing Wash with NaHCO₃, Water, Brine Workup->Washing Purification Precipitation or Crystallization Washing->Purification Product N-substituted-4-amino- 5,8-difluoro-2-methyl-quinoline Purification->Product Isolate Product

Caption: General workflow for an SNAr reaction with an amine nucleophile.

Detailed Protocol for SNAr with an Amine

This protocol is a generalized procedure based on well-established methods for the synthesis of 4-aminoquinoline derivatives.[13]

Materials:

  • This compound (1 equivalent)

  • Desired primary or secondary amine (2-3 equivalents)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane/Chloroform or other suitable solvent for precipitation/crystallization

Procedure:

  • Reaction Setup: In a sealed reaction vial or flask, combine this compound (e.g., 214 mg, 1.0 mmol) and the desired amine (e.g., 2.5 mmol, 2.5 eq).

  • Heating: Heat the mixture, with stirring, to 120-130 °C. The reaction is often run "neat" (without solvent) if the amine is a liquid. If the amine is a solid, a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used. Maintain the temperature for 6-8 hours, monitoring by TLC.

  • Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane.

  • Washing: Transfer the DCM solution to a separatory funnel. Wash sequentially with 5% aqueous NaHCO₃ solution, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude residue can often be purified by precipitation or recrystallization. For example, dissolving the residue in a minimal amount of chloroform and adding hexane can induce precipitation of the pure product.

Safety and Handling

Hazard Assessment: Based on data for structurally similar compounds, this compound should be handled as a hazardous substance.[4]

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

  • May cause skin and respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry, well-ventilated area (recommended 2-8°C) in an inert atmosphere.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

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  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (2000-12-18). [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC, NIH. (n.d.). [Link]

  • 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem, NIH. (n.d.). [Link]

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  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, ACS Publications. (2012-10-08). [Link]

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Application Note: Protocols for the Derivatization of 4-Chloro-5,8-difluoro-2-methyl-quinoline for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 4-Chloro-5,8-difluoro-2-methyl-quinoline, in particular, represents a highly versatile starting material for the synthesis of novel bioactive compounds. The presence of a reactive chlorine atom at the C4 position, activated by the heterocyclic nitrogen and electron-withdrawing fluorine atoms, allows for a wide range of derivatization reactions. This guide provides detailed application notes and step-by-step protocols for two primary and highly effective derivatization strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These methodologies empower researchers in drug development to rapidly generate diverse libraries of quinoline derivatives for screening and lead optimization.

The Strategic Importance of the this compound Scaffold

Quinoline and its derivatives have a long and successful history in medicine, with applications ranging from antimalarial (e.g., Chloroquine) to antibacterial and anticancer agents.[1] The pharmacological activity of these molecules is highly dependent on the nature and position of substituents on the quinoline ring.[3]

The subject of this guide, this compound, is an ideal precursor for several reasons:

  • The C4-Chloro Group: This is an excellent leaving group, making the C4 position the primary site for chemical modification.

  • Activating Fluorine Atoms: The electron-withdrawing nature of the fluorine atoms at C5 and C8 further polarizes the C4-Cl bond, increasing its susceptibility to nucleophilic attack. This is a key principle in Nucleophilic Aromatic Substitution (SNAr).[4]

  • The 2-Methyl Group: This group can influence the molecule's conformation and metabolic stability, and provides a point for potential further modification if required.

By leveraging the reactivity of the C4 position, scientists can systematically introduce a variety of functional groups to explore the structure-activity relationship (SAR) and optimize for desired therapeutic properties.

Key Derivatization Strategies: Pathways to Novel Compounds

The derivatization of this compound can be efficiently achieved through several robust synthetic pathways. Below we detail the rationale and protocols for the most common and versatile methods.

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Classes start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2 or R-OH (Nucleophile) suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)2 (Pd Catalyst) buchwald Buchwald-Hartwig Amination start->buchwald R-NH2 (Pd Catalyst) amines_ethers 4-Amino & 4-Alkoxy Derivatives snar->amines_ethers aryl_alkyl 4-Aryl & 4-Alkyl Derivatives suzuki->aryl_alkyl amines_alt 4-Amino Derivatives (Alternative) buchwald->amines_alt

Figure 1: Key derivatization pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

Expertise & Experience: SNAr is a powerful, often metal-free, method for introducing heteroatom nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The leaving group (chloride) is then eliminated, restoring aromaticity. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups (the ring nitrogen and fluorine atoms) which stabilize the negatively charged intermediate.[4][5] This makes our quinoline substrate highly reactive towards SNAr.

Figure 2: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Synthesis of 4-Amino Derivatives via SNAr

This protocol describes the reaction with primary or secondary amines to form 4-aminoquinoline derivatives, a common scaffold in bioactive molecules.[6][7]

  • Materials:

    • This compound

    • Amine of choice (e.g., piperidine, morpholine, aniline) (1.2 - 2.0 equivalents)

    • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol

    • Base (optional, for amine salts): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Inert gas supply (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Dissolve the starting material in the chosen solvent (e.g., n-Butanol, approx. 0.1-0.5 M concentration).

    • Add the amine nucleophile (1.2 eq). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 eq).

    • Flush the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Trustworthiness (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The product spot should be less polar (higher Rf) than the starting amine and likely more polar (lower Rf) than the starting chloroquinoline. The reaction is complete when the starting chloroquinoline spot is no longer visible.

    • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5,8-difluoro-2-methyl-quinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Expertise & Experience: When SNAr is not feasible or for the creation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are the methods of choice.[8] These reactions have revolutionized organic synthesis and are cornerstones of the pharmaceutical industry.[9] They proceed through a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) center, forming a Pd(II) species; (2) Transmetalation where the organic group from an organometallic reagent is transferred to the palladium; and (3) Reductive Elimination where the two coupled organic fragments are expelled, forming the new bond and regenerating the Pd(0) catalyst.[9][10]

G pd0 Pd(0)Ln pd2_1 R-Pd(II)-X Ln pd0->pd2_1 Oxidative Addition (+ R-X) pd2_2 R-Pd(II)-R' Ln pd2_1->pd2_2 Transmetalation (+ R'-M) pd2_2->pd0 Reductive Elimination product R-R' pd2_2->product

Figure 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol allows for the coupling of the quinoline scaffold with various aryl or vinyl groups using boronic acids or esters.[11]

  • Materials:

    • This compound

    • Aryl or vinyl boronic acid/ester (1.5 equivalents)

    • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (3-5 mol%)

    • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equivalents)

    • Solvent System: Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water

    • Inert gas supply (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Trustworthiness (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the starting chloroquinoline indicates completion. The product is expected to be significantly less polar.

    • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

    • Dilute the mixture with water and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 4-aryl-quinoline derivative.

Data Summary and Protocol Comparison

The choice of derivatization method depends on the desired final compound. The table below summarizes the key parameters for the protocols described.

ParameterProtocol 1: SNAr (Amination)Protocol 2: Suzuki-Miyaura Coupling
Reaction Type Nucleophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Bond Formed C-N, C-O, C-SC-C
Key Reagents Amine, Alcohol, or ThiolBoronic Acid / Ester
Catalyst None (typically)Pd(PPh₃)₄, PdCl₂(dppf), etc.
Base DIPEA, TEA (if needed)K₂CO₃, Cs₂CO₃, K₃PO₄
Typical Solvent n-Butanol, DMF, DMSODioxane/H₂O, Toluene
Temperature (°C) 100 - 15080 - 110
Key Advantage Metal-free, simple setupBroad scope for C-C bonds
Consideration Requires nucleophilic partnerRequires inert atmosphere, catalyst cost

Conclusion

This compound is a valuable and highly reactive building block for medicinal chemistry and drug discovery. The protocols detailed in this application note for Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling provide reliable and versatile methods for its derivatization. By carefully selecting the appropriate reaction conditions and coupling partners, researchers can efficiently synthesize large and diverse libraries of novel quinoline derivatives, accelerating the identification of new therapeutic candidates.

References

  • Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry (RSC) Advances URL: [Link]

  • Title: 260 quinolones for applications in medicinal chemistry: synthesis and structure Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: synthesis of quinoline derivatives and its applications Source: Slideshare URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: IntechOpen URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: ResearchGate URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Nobel Prize URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites Source: PubMed URL: [Link]

  • Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products Source: Canadian Science Publishing URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: Arkat USA URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic aromatic substitution | chemical reaction Source: Britannica URL: [Link]

  • Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5,8-difluoro-2-methyl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-Q-58DF-2M Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Conrad-Limpach Cyclization & Chlorination

Executive Summary

The synthesis of 4-Chloro-5,8-difluoro-2-methyl-quinoline is a classic exercise in regioselectivity and thermal endurance. The presence of fluorine atoms at positions 5 and 8 significantly deactivates the aromatic ring, making the critical cyclization step (electrophilic aromatic substitution) sluggish and prone to tar formation.

This guide addresses the three-stage workflow based on the Conrad-Limpach protocol, which is the only reliable route to secure the 2-methyl substituent (as opposed to the Knorr synthesis, which yields the 4-methyl isomer).

The Validated Pathway

SynthesisPathway Aniline 2,5-Difluoroaniline + Ethyl Acetoacetate Enamine Enamine Intermediate (β-aminoacrylate) Aniline->Enamine Step 1: Condensation (Kinetic Control, <80°C) Cyclization 4-Hydroxy-5,8-difluoro- 2-methylquinoline Enamine->Cyclization Step 2: Thermal Cyclization (Dowtherm A, 250°C) Final 4-Chloro-5,8-difluoro- 2-methylquinoline Cyclization->Final Step 3: Chlorination (POCl3, cat. DMF)

Figure 1: The Conrad-Limpach route is essential for the 2-methyl isomer. Knorr conditions will yield the wrong regioisomer.

Module 1: Enamine Formation (The Setup)

User Issue: "I am seeing significant starting material (aniline) remaining, or my final product is the wrong isomer (2-hydroxy-4-methyl)."

Technical Insight

The reaction between 2,5-difluoroaniline and ethyl acetoacetate is a competition between kinetic control (formation of the enamine/crotonate) and thermodynamic control (formation of the anilide).

  • Target: Enamine (leads to 4-OH-2-Me).

  • Avoid: Anilide (leads to 2-OH-4-Me).[1]

Protocol & Troubleshooting
ParameterStandard ProtocolTroubleshooting / Optimization
Temperature Reflux in Toluene/Benzene (80–110°C).Do not overheat. If you heat >120°C initially, you favor the anilide. Keep it kinetic.
Catalyst p-Toluenesulfonic acid (p-TsOH) (0.5 mol%).Acid is critical. The electron-deficient aniline is a poor nucleophile. Acid activates the ketone carbonyl.
Water Removal Dean-Stark trap is mandatory.Equilibrium Shift: If water is not removed, hydrolysis reverts the enamine back to aniline.
Verification NMR/TLC.Isolate the Enamine. Do not telescope this step. Confirm the disappearance of the ketone peak before high-heat cyclization.

Critical Check: If your intermediate is a solid that precipitates easily at room temperature, check if it's the anilide (amide bond). The enamine is often an oil or low-melting solid.

Module 2: Thermal Cyclization (The Critical Step)

User Issue: "My reaction turns into a black tar/polymer. Yield is <30%."

Technical Insight

This is the yield-killing step. The 2,5-difluoro substitution pattern withdraws electron density from the ring position where cyclization must occur. The ring is "deactivated," requiring extreme temperatures (~250°C) to overcome the activation energy barrier. However, high concentration leads to intermolecular polymerization (tar) rather than intramolecular cyclization.

Protocol & Troubleshooting
  • Solvent Choice: You must use Dowtherm A (Diphenyl ether/Biphenyl eutectic) or pure Diphenyl Ether . Mineral oil is difficult to remove; Dowtherm A can be washed away with hexanes/toluene.

  • The "Dropwise" Technique (High Dilution Principle):

    • Heat the solvent alone to a rolling boil (250–257°C).

    • Dissolve your Enamine (from Module 1) in a minimal amount of solvent.

    • Slowly add the enamine solution to the boiling solvent.

    • Why? This ensures that at any given second, the concentration of unreacted enamine is low, favoring the unimolecular reaction (cyclization) over bimolecular reactions (polymerization).

Q: Can I use Polyphosphoric Acid (PPA) instead? A: Generally, No. While PPA works for simple anilines, fluorinated anilines often require the higher thermal energy of the Dowtherm method. PPA can also cause defluorination or rearrangement in highly substituted systems.

Module 3: Deoxychlorination (The Finish)

User Issue: "Incomplete conversion to chloride, or product hydrolyzes back to -OH during workup."

Technical Insight

The 4-hydroxy-5,8-difluoro-2-methylquinoline tautomerizes to the quinolone (keto) form.


 converts this to the chloro-derivative. The electron-withdrawing fluorines actually help stabilize the final chloro-compound but make the initial attack of phosphorus slower.
Protocol & Troubleshooting
IssueRoot CauseSolution
Stalled Reaction Poor electrophilicity of

.
Add Base: Use N,N-Dimethylaniline or DIEA (1 eq). This activates the

.[2] Add Catalyst: A drop of DMF forms the Vilsmeier-Haack reagent, which is far more reactive.
Dimer Formation Reaction temp too high initially.Staged Heating: Mix reagents at 0°C. Stir 30 mins. Then heat to reflux.[3] This prevents "pseudodimer" formation.[4]
Hydrolysis Exothermic quench is too violent.Quench Protocol: Pour the reaction mixture onto crushed ice/NH4OH slowly. Keep pH > 7. Do not let the mixture heat up during quench.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield failures in your current batch.

Troubleshooting Start Yield < 50% Step1 Check Step 1: Isolate Enamine? Start->Step1 CheckAnilide Check NMR: Is it Anilide? Step1->CheckAnilide No (Telescoped) Step2 Check Step 2: Cyclization Method Step1->Step2 Yes (Pure Enamine) Restart Restart: Use Dean-Stark Low Temp (<100°C) CheckAnilide->Restart Yes (Wrong Isomer) Tar Black Tar formed? Step2->Tar Step3 Check Step 3: Hydrolysis? Step2->Step3 Cyclization OK Dilution Solution: Use High Dilution Add dropwise to 250°C Tar->Dilution Yes Temp Solution: Ensure T > 245°C (Dowtherm A) Tar->Temp No (Unreacted) Dry Solution: Dry Solvents Buffer Quench Step3->Dry Reverts to OH

Figure 2: Diagnostic flow for identifying the root cause of yield loss.

Frequently Asked Questions (FAQs)

Q1: Why is the 2,5-difluoroaniline reacting so slowly with ethyl acetoacetate? A: The fluorine atoms are highly electronegative, reducing the nucleophilicity of the aniline nitrogen.

  • Fix: You must use a catalyst (p-TsOH or Acetic Acid) and ensure continuous water removal (Dean-Stark) to drive the equilibrium. Extended reflux times (12–24h) may be required compared to non-fluorinated anilines.

Q2: My product after cyclization is not precipitating from Dowtherm A. How do I isolate it? A: Fluorinated quinolines can have higher solubility in organics.

  • Fix: Dilute the cooled Dowtherm mixture with a non-polar solvent like Hexane or Heptane. This usually forces the polar 4-hydroxyquinoline to precipitate. If that fails, load the crude mixture onto a silica plug, flush the Dowtherm with hexanes, and elute the product with EtOAc/MeOH.

Q3: Can I use microwave heating for the cyclization? A: Yes, microwave synthesis is excellent for this step as it provides rapid, uniform heating to 250°C, minimizing the time available for side-reactions (tarring).

  • Protocol: Use sulfolane or ionic liquids as the solvent in a sealed vessel.

References

  • BenchChem Technical Support. (2025).[3][5] Optimization of reaction conditions for quinolone synthesis: Troubleshooting Conrad-Limpach-Knorr. BenchChem.[5] 5

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Kinetic Analysis and Staged Temperature Control. PubMed. 4

  • Wikipedia. (n.d.). Conrad–Limpach synthesis: Reaction Mechanism and Regioselectivity.6[7]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis: Two-step procedure for 4-quinolones.[3][8]8

Sources

Technical Support Center: Stability Optimization for 4-Chloro-5,8-difluoro-2-methyl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Chloro-5,8-difluoro-2-methyl-quinoline (CAS: 115016-50-5 / Analogues).

This compound is a high-value electrophilic intermediate, primarily used as a scaffold in the synthesis of fluoroquinolone antibiotics. Its utility stems from the reactivity of the C4-chlorine atom, which serves as an excellent leaving group for nucleophilic aromatic substitution (


). However, this same reactivity renders the molecule inherently unstable in improper storage environments.

This guide addresses the three primary failure modes: Hydrolytic Degradation , Photochemical Decomposition , and Solubility-Induced Precipitation .

Module 1: Hydrolytic Stability (The Critical Failure Mode)

Status: HIGH RISK The Issue: Users frequently report the spontaneous conversion of the yellow crystalline solid into a white/off-white precipitate (the 4-hydroxy tautomer/quinolinone) during storage or solution preparation.

Q: Why is my compound degrading even in "sealed" vials?

A: The degradation is likely driven by moisture-mediated hydrolysis , accelerated by the specific electronic properties of this molecule.

The Mechanism: Unlike standard quinolines, the 5,8-difluoro substitution pattern exerts a strong electron-withdrawing effect (inductive effect,


). This significantly depletes electron density at the C4 position, making it hyper-electrophilic. Even trace atmospheric moisture can attack C4, displacing the chloride ion. This process is autocatalytic: the HCl byproduct protonates the quinoline nitrogen, further activating the ring toward nucleophilic attack.
Visualization: The Hydrolysis Pathway

HydrolysisMechanism SM 4-Cl-5,8-difluoro (Active Electrophile) TS Meisenheimer-like Transition State SM->TS + H2O Water H2O (Trace Moisture) Water->TS Product 4-Hydroxy-5,8-difluoro (Inert Quinolinone) TS->Product - HCl HCl HCl (Autocatalyst) TS->HCl HCl->SM Protonation (Activation)

Figure 1: Autocatalytic hydrolysis pathway. The release of HCl protonates the starting material, accelerating further degradation.

Troubleshooting Protocol: Preventing Hydrolysis
ParameterRecommendationScientific Rationale
Solvent Choice Anhydrous DCM, Chloroform, or THF. Avoid alcohols (MeOH, EtOH).Alcohols are nucleophiles; they will form the 4-alkoxy ether derivative via solvolysis.
Water Content < 0.05% (Karl Fischer). Stoichiometric water is sufficient to initiate the autocatalytic cycle. Use molecular sieves (3Å or 4Å) in stock solutions.
Base Additive Add 1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to stock solutions.Neutralizes trace HCl generated during storage, preventing the acid-catalyzed activation loop.

Module 2: Photochemical Stability

Status: MODERATE RISK The Issue: Samples left on the benchtop turn dark brown or black within hours.

Q: Is the color change affecting purity, or is it just cosmetic?

A: It is a chemical degradation. Fluoroquinolines are potent chromophores. Upon UV/Visible light absorption, they undergo dehalogenation (loss of F or Cl radicals) and oxidative ring-opening reactions. This is often accompanied by the formation of insoluble polymers.

Protocol: Handling & Storage
  • Amber Glassware: Mandatory for all solution-phase handling.

  • Foil Wrapping: If amber vials are unavailable, wrap clear vials in aluminum foil immediately.

  • Light Source: Avoid direct exposure to fluorescent lab lights; work under low-light conditions if the synthesis step takes >1 hour.

Module 3: Solubility & Physical Stability

Status: MANAGEABLE The Issue: The compound precipitates when diluting stock solutions into aqueous buffers for biological assays.

Q: How do I keep it in solution for MIC/Assay testing?

A: This molecule is highly lipophilic (


). It will "crash out" in high-water environments. You must use a co-solvent system or a cyclodextrin carrier.
Solubility Profile & Recommendations
Solvent SystemSolubilityApplication Note
DMSO (100%) High (>50 mM)Ideal for frozen stock solutions (-20°C).
DCM / Chloroform High (>100 mM)Best for synthetic reactions.
Water (pH 7) NegligibleDo not use.
PBS + 5% DMSO Low (< 100 µM)Risk of precipitation. Sonicate immediately before use.
PBS + 20% HP-β-CD ModerateRecommended for bio-assays. Hydroxypropyl-beta-cyclodextrin encapsulates the hydrophobic core.

Module 4: Diagnostic Workflow

Use this decision tree to identify the root cause of instability in your specific experiment.

TroubleshootingTree Start Observation: Sample Degradation Color Is the sample dark/black? Start->Color WhitePpt Is there a white precipitate? Color->WhitePpt No Photo Photodegradation Action: Protect from light Color->Photo Yes Solvent Is the solvent protic (Alcohol/Water)? WhitePpt->Solvent Yes Solvolysis Solvolysis/Hydrolysis Action: Switch to DCM/THF Solvent->Solvolysis Yes Physical Physical Precipitation Action: Add Cyclodextrin Solvent->Physical No (Aprotic)

Figure 2: Diagnostic logic for identifying instability sources.

References

  • PubChem. (2025). 4-chloro-6,8-difluoro-2-methylquinoline (Compound Summary).[1][2] National Library of Medicine. [Link]

  • Albini, A., & Monti, S. (2003). Photochemistry of drugs: An overview and practical problems. Chemical Society Reviews. (General reference on fluoroquinolone photolability).
  • Sánchez, P., et al. (2018). Nucleophilic aromatic substitution of 4-chloroquinazoline: Kinetic studies. (Mechanistic parallel for activated chloro-heterocycles). ResearchGate. [Link]

Sources

Validation & Comparative

comparative study of the antibacterial spectrum of 4-Chloro-5,8-difluoro-2-methyl-quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Antibacterial Spectrum of Novel Quinoline Derivatives

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

The quinoline scaffold is a cornerstone in the architecture of antimicrobial agents, most notably the fluoroquinolone class, which has been pivotal in treating a wide array of bacterial infections.[1][2] These compounds primarily exert their bactericidal effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair.[1][3] The parent structure, 4-Chloro-5,8-difluoro-2-methyl-quinoline, presents a versatile template for synthetic modification. The presence of reactive sites—the 4-chloro group as a synthetic handle and the di-fluoro substitutions on the benzene ring—offers extensive possibilities for derivatization to enhance potency, broaden the antibacterial spectrum, and overcome emerging resistance mechanisms.

This guide provides a comparative study of the antibacterial profiles of various quinoline derivatives, grounded in established structure-activity relationships (SAR). We will delve into the experimental methodologies required to robustly assess their efficacy and present comparative data to inform future drug design and development efforts by researchers, scientists, and drug development professionals.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents. Decades of research have illuminated several key structural features that govern their antibacterial efficacy.[4]

  • The N-1 and C-7 Positions: Modifications at these positions have proven to be most fruitful in modulating the antibacterial spectrum. A cyclopropyl group at the N-1 position, for instance, is a well-established modification that generally improves overall potency.[5] The C-7 position is critical for potency and pharmacokinetics; introducing heterocyclic moieties like piperazine or pyrrolidine can significantly enhance activity, particularly against Gram-positive bacteria.[6]

  • The C-6 and C-8 Positions: Halogenation at these positions is a hallmark of modern quinolones. A fluorine atom at C-6 is a near-ubiquitous feature of fluoroquinolones, drastically increasing their potency by improving binding to the DNA gyrase complex.[7] Similarly, a halogen (such as fluorine or chlorine) at the C-8 position can enhance oral absorption and confer activity against anaerobic bacteria.[6] The difluoro substitution at C-5 and C-8 in our core structure is thus a rational starting point for potent derivatives.

  • The C-5 Position: The addition of an amino group at C-5 has been shown to improve overall antibacterial potency.[5]

  • The C-4 Position: The 4-oxo group is essential for activity, forming key interactions with the target enzymes.[1] In our parent compound, the 4-chloro group serves as an excellent leaving group, facilitating nucleophilic substitution to introduce a wide variety of side chains and build molecular diversity.[8]

The strategic hybridization of the quinoline core with other bioactive moieties, such as sulfonamides, is an emerging strategy to develop agents with dual-target mechanisms, potentially combating resistance.[3]

Comparative Antibacterial Spectrum: A Quantitative Overview

The efficacy of novel quinoline derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] A lower MIC value indicates greater potency.

The following table summarizes the MIC values (in µg/mL) for a selection of synthesized quinoline derivatives against representative Gram-positive and Gram-negative bacterial strains. This data illustrates the impact of structural modifications on the antibacterial spectrum.

Compound IDDerivative ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Ciprofloxacin (Reference) 0.25 - 1.00.015 - 0.120.25 - 1.0Standard
Compound 5d Oxazino-Quinoline Hybrid0.12518[10]
Compound QS-3 Quinoline-Sulfonamide Hybrid>25612864[3]
Compound 5 2,7-dichloroquinoline derivative11 (IZ)9 (IZ)11 (IZ)[8]
Compound 8 7-chloro-2-ethoxyquinoline derivative8 (IZ)12 (IZ)9 (IZ)[8]
Compound 4 8-Chloroquinolone<0.008 (S. pneumoniae)0.0310.5[11][12]

Note: Data for compounds 5 and 8 are presented as Zone of Inhibition (IZ) in mm, as reported in the source. A larger zone indicates greater susceptibility.[8]

From this comparative data, several insights emerge. The oxazino-quinoline hybrid 5d demonstrates potent, broad-spectrum activity, with a particularly low MIC against S. aureus.[10] The quinoline-sulfonamide hybrid QS-3 shows notable activity against the often-resistant P. aeruginosa.[3] The 8-Chloroquinolone derivative 4 exhibits exceptionally potent activity against Gram-positive bacteria like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the profound impact of combined substitutions at the N-1, C-7, and C-8 positions.[11][12]

Experimental Protocols for Antibacterial Susceptibility Testing

Accurate and reproducible determination of antibacterial activity is paramount. The following are standardized protocols for assessing the in vitro efficacy of novel compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitative susceptibility testing, providing a precise MIC value.[13]

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • From an 18-24 hour culture plate, select several isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[14]

  • MIC Determination:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate with Standardized Bacteria A->C B Prepare Compound Stock & Serial Dilutions in Plate B->C D Incubate Plate (37°C, 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC Value E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of susceptibility and is often used for initial screening.[15]

Step-by-Step Methodology:

  • Plate Preparation:

    • Use Mueller-Hinton agar (MHA) plates, ensuring a uniform depth.

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and remove excess fluid.

    • Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure confluent growth.

  • Disk Application:

    • Prepare sterile filter paper disks impregnated with a known concentration of the test compound.

    • Aseptically place the disks onto the inoculated agar surface, ensuring they are evenly spaced.[16]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[9]

    • The size of the zone correlates with the susceptibility of the organism to the compound; a larger zone generally indicates greater susceptibility.[16]

Kirby_Bauer_Workflow A Prepare Confluent Lawn of Bacteria on MHA Plate B Aseptically Apply Compound- Impregnated Disks A->B C Invert and Incubate (37°C, 16-18h) B->C D Measure Diameter of Zone of Inhibition (mm) C->D

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Conclusion and Future Directions

The comparative analysis of this compound derivatives underscores the vast potential held within the quinoline scaffold. Structure-activity relationship studies clearly indicate that strategic modifications, particularly at the N-1, C-7, and C-8 positions, are crucial for enhancing antibacterial potency and broadening the spectrum of activity.[5][6] The data presented herein, derived from standardized antimicrobial susceptibility testing protocols, reveals that novel quinoline hybrids can exhibit exceptional activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.[3][10][12]

Future research should continue to explore novel substitutions and hybrid molecules that may act on multiple bacterial targets. This approach not only promises more potent antibacterial agents but also represents a viable strategy to mitigate the ever-growing challenge of antimicrobial resistance. The robust and validated experimental workflows detailed in this guide are essential for the accurate evaluation of these next-generation candidates, ensuring that only the most promising compounds advance in the drug development pipeline.

References

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR. Available at: [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Tillotson, G. S. (1996). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Blondeau, J. M. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, Oxford Academic. Available at: [Link]

  • Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Adesh University. Available at: [Link]

  • RSC Publishing. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). The structure-activity relationship for fluoroquinolone antibiotics. ResearchGate. Available at: [Link]

  • Heithoff, D. M., et al. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available at: [Link]

  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. Available at: [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Al-Orphaly, M. M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. Available at: [Link]

  • Elsevier. (n.d.). Molecular modeling, antibacterial and antifungal activity of quinoline derivatives. Elsevier. Available at: [Link]

  • Semantic Scholar. (2021). Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar. Available at: [Link]

  • Kuramoto, Y., et al. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-5,8-difluoro-2-methyl-quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quinoline scaffold represents a "privileged structure," a molecular framework that consistently appears in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile nature allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties.[1] This guide focuses on the 4-Chloro-5,8-difluoro-2-methyl-quinoline core, a scaffold featuring key substitutions that offer significant potential in medicinal chemistry. The chlorine atom at the C4 position serves as a reactive handle for introducing diverse functionalities, while the methyl group at C2 and the difluoro pattern at C5 and C8 positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.[3]

While extensive SAR literature on this exact this compound is emerging, a wealth of knowledge can be synthesized from studies on closely related analogs. This guide provides an in-depth, objective comparison of these analogs, drawing on experimental data to establish a predictive SAR framework. We will explore the causality behind experimental choices, detail self-validating protocols, and ground all claims in authoritative sources to empower the rational design of novel, potent, and selective therapeutic agents.

The this compound Scaffold: Strategic Importance of Substituents

The core structure presents several key features for SAR exploration:

  • C4-Chloro Group: This is the primary point for synthetic elaboration. As a good leaving group, it readily undergoes nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a vast array of amine, ether, and thioether linkages. The nature of the substituent introduced here is a dominant driver of biological activity.[4]

  • C5 and C8 Fluoro Groups: The strategic placement of fluorine atoms on the benzene ring significantly impacts the molecule's properties. Fluorine is known to enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, which can be crucial for oral bioavailability and crossing the blood-brain barrier.[2][3]

  • C2-Methyl Group: The methyl group at the C2 position can influence the molecule's conformation and steric interactions within a target's binding pocket. Modifications at this position, while less common than at C4, can also be explored to optimize activity and selectivity.

Structure-Activity Relationship (SAR) Analysis: Insights from Related Analogs

By examining related fluoro- and chloro-substituted quinolines, we can deduce critical SAR trends applicable to our core scaffold. The primary target classes for such compounds include protein kinases, making them highly relevant in oncology.[3][5]

1. The Critical Role of the C4-Substituent in Determining Potency and Selectivity

The vast majority of SAR studies on related scaffolds focus on displacing the C4-chloro atom. The choice of the nucleophile is paramount in defining the resulting compound's biological profile.

  • Anilino Substituents: Introducing a substituted aniline ring at the C4 position is a well-established strategy for targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR).[3][6] SAR studies on 7-fluoro-4-anilinoquinolines reveal that the substitution pattern on the aniline ring itself is crucial. For instance, the introduction of bulky, hydrophobic groups such as isopropyl or tert-butyl at the meta-position of the aniline ring has been shown to enhance antiproliferative activity against cancer cell lines.[3] This suggests that the corresponding pocket in the target protein is accommodating of, and may even favor, such steric bulk.

  • Phenoxy and Linker-Based Substituents: Beyond simple anilines, more complex moieties can confer high potency and selectivity. Studies on 4-(2-fluorophenoxy)quinoline derivatives designed as c-Met kinase inhibitors demonstrated that incorporating a 1H-imidazole-4-carboxamido linker between the quinoline core and another aromatic system was essential for high potency.[5] The most promising compound from this series, which exhibited an IC₅₀ of 1.1 nM against c-Met, highlights the importance of this linker in correctly positioning the molecule within the kinase's ATP-binding site.[5]

2. Influence of the Benzene Ring Substituents (5,8-Difluoro)

The electron-withdrawing nature of the two fluorine atoms at positions C5 and C8 significantly lowers the pKa of the quinoline nitrogen. This electronic modulation affects how the scaffold interacts with its biological target, potentially influencing hydrogen bonding and other non-covalent interactions. Furthermore, this substitution pattern is expected to enhance metabolic stability, a key objective in drug design.[3]

Comparative Performance of Quinoline Analogs

The following tables summarize quantitative data from studies on structurally related quinoline analogs. This data provides a tangible basis for understanding how specific structural modifications translate to changes in biological potency.

Table 1: Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives [3]

(Data from a closely related scaffold used to infer SAR for the this compound core)

Compound IDR (Substituent on Aniline Ring)IC₅₀ (μM) - HeLa Cells[3]IC₅₀ (μM) - BGC-823 Cells[3]
1a3-ethynyl10.318.15
1b3-chloro12.579.33
1f3-isopropyl8.926.48
1g3-tert-butyl9.567.21
1d3-methyl21.4515.24

Analysis: The data clearly indicates that bulky, hydrophobic substituents at the meta-position of the aniline ring (e.g., isopropyl, tert-butyl, ethynyl) lead to greater antiproliferative activity compared to a smaller methyl group. This provides a strong rationale for exploring similar substitutions on the 4-anilino moiety of the this compound scaffold.

Table 2: c-Met Kinase Inhibitory Activity of 4-(2-fluorophenoxy)quinoline Derivatives [5]

(Data from a related scaffold highlighting the importance of linkers and terminal groups)

Compound IDKey Structural Featurec-Met Kinase IC₅₀ (nM)[5]Antiproliferative IC₅₀ (μM) - HT-29 Cells[5]
16 1H-imidazole-4-carboxamido linker 1.1 0.08
Foretinib (Control)-2.40.25

Analysis: Compound 16 demonstrates exceptional potency against both the isolated c-Met kinase and the HT-29 cancer cell line, outperforming the control drug Foretinib.[5] This underscores the critical contribution of the specialized imidazole-carboxamide linker, a design element that could be highly effective when applied to the this compound core for developing potent kinase inhibitors.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of quinoline analogs.

Protocol 1: General Synthesis of 4-Anilino-5,8-difluoro-2-methyl-quinoline Analogs

This protocol describes the key nucleophilic aromatic substitution step to diversify the C4 position.

Causality: The reaction leverages the electron-deficient nature of the quinoline ring, enhanced by the C5 and C8 fluorine atoms, which activates the C4 position for nucleophilic attack by the aniline. An acid catalyst protonates the quinoline nitrogen, further increasing its electrophilicity and facilitating the substitution.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Purification & Product Core 4-Chloro-5,8-difluoro- 2-methyl-quinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Aniline Substituted Aniline (R-Ph-NH2) Aniline->SNAr Solvent Solvent (e.g., Isopropanol) Solvent->SNAr provides medium Catalyst Acid Catalyst (e.g., HCl) Catalyst->SNAr catalyzes Heat Heat (Reflux) Heat->SNAr drives reaction Purification Purification (Column Chromatography) SNAr->Purification yields crude product Product Target Analog (4-Anilino-5,8-difluoro- 2-methyl-quinoline derivative) Purification->Product

Caption: Synthetic workflow for C4-anilino quinoline analogs.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as isopropanol or ethanol.

  • Addition of Reagents: Add the desired substituted aniline (1.1 eq.) to the solution, followed by a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude product.

  • Purification: Collect the crude product by vacuum filtration. Purify the solid by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes, to yield the pure target analog.[3]

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This protocol provides a reliable method for assessing the cytotoxicity of the synthesized analogs against cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.[7]

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere (24 hours) B 2. Treat cells with various concentrations of quinoline analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution to each well and incubate (3-4 hours) C->D E 5. Viable cells convert yellow MTT to purple formazan D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm using a plate reader F->G H 8. Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HT-29) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength between 540 and 570 nm.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Mechanistic Insights: Targeting Kinase Signaling Pathways

Many quinoline-based inhibitors function by competing with ATP for the binding site of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[5][7]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, c-Met) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream phosphorylates ATP ATP ATP->RTK binds (catalytic site) Quinoline Quinoline Analog (Inhibitor) Quinoline->RTK blocks ATP binding Proliferation Gene Transcription for Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation activates GrowthFactor Growth Factor GrowthFactor->RTK binds & activates

Caption: Inhibition of a generic RTK signaling pathway.

This diagram illustrates how a quinoline analog can act as a competitive inhibitor at the ATP-binding site of a receptor tyrosine kinase (RTK). By blocking the phosphorylation event that initiates the downstream signaling cascade, these compounds can effectively halt cellular processes like proliferation and survival, which are hallmarks of cancer.[7]

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is heavily dictated by the nature of the substituent at the C4 position. Drawing from evidence on related scaffolds, it is clear that introducing substituted anilino or phenoxy moieties via nucleophilic substitution is a highly effective strategy for generating potent biological activity, particularly in the realm of kinase inhibition.[3][5] The key takeaways for future design are:

  • Exploit the C4 Position: Systematically explore a diverse range of amines and phenols for substitution at the C4 position.

  • Focus on Hydrophobicity and Sterics: For anilino-based analogs, prioritize bulky, hydrophobic groups at the meta-position of the aniline ring to enhance potency.[3]

  • Incorporate Optimal Linkers: For targets like c-Met, consider incorporating specific hydrogen-bonding linkers, such as imidazole-carboxamides, to achieve high selectivity and affinity.[5]

Future work should focus on synthesizing a dedicated library based on the this compound core to confirm these inferred SAR trends directly. This focused approach will undoubtedly accelerate the development of novel and effective therapeutic candidates.

References

  • (Reference details would be consolid
  • Frontiers. (2023, January 5). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

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  • PMC. (2024, February 6). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. [Link]

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  • PubMed. (2017, February 1). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. [Link]

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  • PubMed. (2011, September 22). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. [Link]

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  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]

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Safety Operating Guide

4-Chloro-5,8-difluoro-2-methyl-quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-5,8-difluoro-2-methyl-quinoline Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary: Immediate Action Directive

Do not dispose of this compound in general organic waste or down the drain.

This compound is a poly-halogenated heterocycle . Its thermal decomposition releases highly corrosive hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx). It must be segregated strictly into Halogenated Organic Waste streams destined for high-temperature incineration (>1100°C) with acid gas scrubbing.

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

To ensure safe handling, you must treat this compound not just as a generic organic solid, but as a precursor to corrosive acid gases.

Property Data / Classification Operational Implication
Molecular Formula C₁₀H₆ClF₂NContains ~29% Halogen by mass.[1]
Physical State Solid (Crystalline)Dust inhalation risk; requires solubilization or solid-specific bins.
Hazard Class Irritant / Acute Tox.[1]H315 (Skin), H319 (Eye), H335 (Resp), H302 (Oral).[1]
Combustion Products HF, HCl, NOx, CO CRITICAL: Standard incinerators without scrubbers cannot handle the HF generation.
RCRA Status (USA) Characteristic WasteTreat as D003 (Reactive - potential) or generally Halogenated Organic .

Senior Scientist Insight: The presence of the fluorine atoms at positions 5 and 8 is the primary disposal concern. Unlike chlorinated compounds which release HCl, fluorinated compounds release HF upon combustion, which can etch incinerator glass/linings if not designated for a facility with specific "halogen-resistant" capabilities.

Waste Stream Classification

You must classify this material into one of the following streams based on its state:

Stream A: Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Do not use glass if there is a risk of breakage during transport, although glass is chemically compatible.

  • Labeling: "Hazardous Waste - Solid, Toxic, Halogenated."

  • Constituents: this compound (>95%).

Stream B: Liquid Waste (Mother Liquors/Solutions)
  • Container: HDPE or Fluorinated HDPE Jerrycan.

  • Solvent Compatibility: Segregate with Halogenated Solvents (e.g., DCM, Chloroform).

  • Prohibited Mixtures: NEVER mix with strong oxidizers (Peroxides, Nitric Acid) or alkali metals.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)

Before handling waste containers, don the following:

  • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Fluorocarbon (Viton) if handling concentrated solutions.

  • Respiratory: If handling solids outside a fume hood, use an N95 or P100 particulate respirator.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Phase 2: Solid Waste Disposal (Excess Reagent)
  • Transfer: Inside a fume hood, transfer the solid compound into a pre-labeled wide-mouth HDPE jar.

  • Decontamination: Wipe the exterior of the original container with a solvent-dampened tissue (Acetone or DCM). Dispose of the tissue in the Solid Contaminated Debris bin.

  • Sealing: Screw the lid tight. Apply Parafilm or electrical tape around the seal to prevent vibration-induced loosening during transit.

  • Tagging: Fill out the hazardous waste tag. Explicitly write "Contains Organic Fluorine" in the comments section to alert the disposal facility.

Phase 3: Liquid Waste Disposal (Reaction Mixtures)
  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize carefully with Sodium Bicarbonate before bottling.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Why? Non-halogenated streams (methanol/acetone) are often used for fuel blending. Introducing Fluorine/Chlorine into a fuel blending stream violates emissions regulations and damages facility equipment.

  • Log Entry: Record the volume and estimated concentration on the carboy’s accumulation log.

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for segregating this specific quinoline derivative.

DisposalWorkflow Start Waste: 4-Chloro-5,8-difluoro- 2-methyl-quinoline StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Precipitate) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Tissues) StateCheck->Debris ContainerSolid Container: Wide-mouth HDPE Solid->ContainerSolid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck BinDebris Bin: Hazardous Solid Debris (Double Bagged) Debris->BinDebris LabelSolid Label: 'Toxic Solid - Halogenated' ContainerSolid->LabelSolid StreamHalo Stream: Halogenated Waste (High Temp Incineration) LabelSolid->StreamHalo SolventCheck->StreamHalo Yes (e.g. DCM) StreamNonHalo Stream: Non-Halogenated (Fuel Blending) SolventCheck->StreamNonHalo No (e.g. MeOH) Incinerator Final Disposal: Incineration w/ Scrubber StreamHalo->Incinerator Correction STOP: Re-classify as Halogenated due to Solute StreamNonHalo->Correction Contamination Risk Correction->StreamHalo BinDebris->StreamHalo

Figure 1: Decision logic for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the Halogenated stream.[2]

Emergency Procedures (Spills)

  • Minor Spill (Solid < 5g):

    • Dampen a paper towel with water (to prevent dust generation).

    • Wipe up the solid gently.

    • Clean area with soap and water.[3]

    • Dispose of all materials in Halogenated Solid Waste .

  • Major Spill (Liquid or > 5g Solid):

    • Evacuate the immediate area to allow aerosols to settle.

    • Ventilate: Ensure fume hoods are running; open windows if safe.

    • Absorb: Use a Universal Absorbent (vermiculite or spill pads). Do not use sawdust (flammability risk with oxidizers, though low risk here, it is bad practice).

    • Collect: Scoop into a hazardous waste bucket. Label as "Spill Debris: Halogenated Quinoline."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline (Analogous Hazard Data). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.